molecular formula C7H4BrF3O B3037635 (5-Bromo-2,3,4-trifluorophenyl)methanol CAS No. 511511-02-7

(5-Bromo-2,3,4-trifluorophenyl)methanol

Cat. No.: B3037635
CAS No.: 511511-02-7
M. Wt: 241 g/mol
InChI Key: PRMLCVWLYPTWAH-UHFFFAOYSA-N
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Description

(5-Bromo-2,3,4-trifluorophenyl)methanol is a fluorinated aromatic compound featuring a bromine atom at position 5 and fluorine atoms at positions 2, 3, and 4 on the benzene ring, with a hydroxymethyl (-CH2OH) group attached. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(5-bromo-2,3,4-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLCVWLYPTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of benzene derivatives followed by the introduction of a methanol group. One common method involves the reaction of 2,3,4-trifluorobenzene with bromine in the presence of a catalyst to form 5-bromo-2,3,4-trifluorobenzene. This intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3,4-trifluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2,3,4-trifluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3,4-trifluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity and physicochemical properties. Key comparisons include:

(a) Positional Isomers :
  • (3-Bromo-2,5-difluorophenyl)methanol (CAS 1159186-56-7, C7H5BrF2O, MW 223.02 ): Bromine at position 3 and fluorine at 2 and 5. Reduced fluorine count compared to the target compound, leading to lower electronegativity and altered reactivity in cross-couplings.
  • (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5, C9H10BrFO2, MW 261.08 ): Ethoxy (-OCH2CH3) at position 2 instead of fluorine.
(b) Fluorine Content :
  • The target compound’s trifluoro substitution (2,3,4-F) enhances electron-withdrawing effects compared to difluoro analogs, stabilizing negative charges in intermediates during metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) .

Functional Group Variations

(a) Methanol vs. Ketone :
  • 1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone (CAS 2089800-29-1, C9H3BrF6O, MW 315.02 ): Replaces the hydroxymethyl group with a trifluoroethanone (-COCF3). The ketone group increases electrophilicity, facilitating nucleophilic additions, whereas the methanol group enables hydrogen bonding, enhancing solubility in polar solvents.
(b) Hydroxy vs. Trifluoromethyl :
  • 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6, similarity score 0.92 ): A phenol derivative with a trifluoromethyl (-CF3) group instead of methanol. The -CF3 group is strongly electron-withdrawing, making the compound more acidic than the target methanol derivative.
Table 1: Comparative Data for Key Compounds
Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Group Key Property Differences
(5-Bromo-2,3,4-trifluorophenyl)methanol C7H4BrF3O 249.01 (calc) 5-Br, 2,3,4-F Methanol High polarity, hydrogen bonding capability
(3-Bromo-2,5-difluorophenyl)methanol C7H5BrF2O 223.02 3-Br, 2,5-F Methanol Lower thermal stability due to fewer F atoms
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol C9H10BrFO2 261.08 (calc) 5-Br, 2-OEt, 3-F Methanol Reduced reactivity in SNAr due to -OEt
1-(5-Bromo-2,3,4-trifluorophenyl)-2,2,2-trifluoroethanone C9H3BrF6O 315.02 (calc) 5-Br, 2,3,4-F Trifluoroethanone Higher electrophilicity, lower solubility

Reactivity in Cross-Coupling Reactions

  • Nickel- or palladium-catalyzed reactions (e.g., cross-couplings) are influenced by substituent positions. For example, the target compound’s 5-bromo substituent may favor regioselective coupling compared to 3-bromo isomers .
  • Ethoxy-substituted analogs (e.g., CAS 1823949-60-5) may require harsher conditions due to steric hindrance .

Biological Activity

(5-Bromo-2,3,4-trifluorophenyl)methanol is a phenolic compound characterized by the presence of bromine and trifluoromethyl substituents on the phenyl ring. This unique structure is believed to influence its biological activity, making it a subject of interest in pharmaceutical research. The biological properties of compounds with similar structures often include antimicrobial, anti-inflammatory, and anticancer activities due to their interactions with various biological targets.

The molecular formula for this compound is C7H4BrF3O, with a molecular weight of 255.03 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. Similar compounds have shown various pharmacological effects:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : The presence of halogens can modulate inflammatory pathways, potentially leading to reduced inflammation in various models.
  • Anticancer Potential : Some studies suggest that phenolic compounds can inhibit cancer cell proliferation by interfering with signaling pathways or inducing apoptosis.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The bromine and fluorine atoms may enhance binding affinity and specificity towards biological targets. For instance, similar compounds have been shown to act as inhibitors for enzymes involved in cancer progression or inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

In a study exploring the anticancer potential of fluorinated phenolic compounds, this compound was evaluated against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against SCC-9 cells, suggesting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Properties

A comparative analysis of several brominated phenolic compounds highlighted that this compound demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. This effect was attributed to the structural attributes imparted by the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2,3,4-trifluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2,3,4-trifluorophenyl)methanol

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